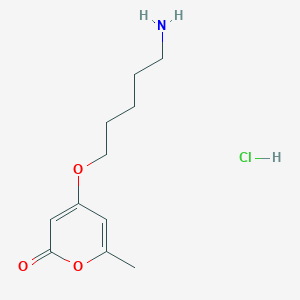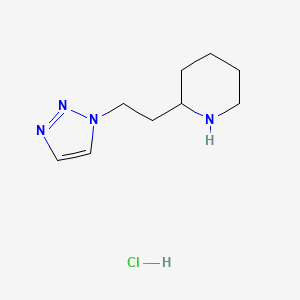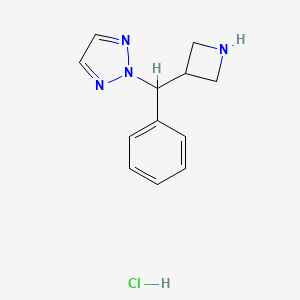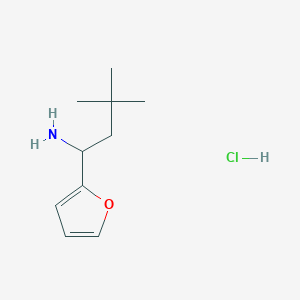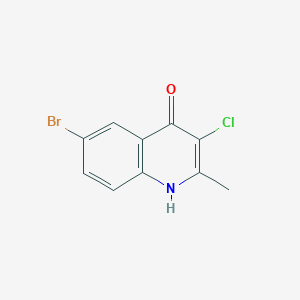
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
Descripción general
Descripción
“6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is a chemical compound that belongs to the group of quinolone antibiotics . Its empirical formula is C10H7BrClNO .
Molecular Structure Analysis
The molecular weight of “6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is 272.52 g/mol . The SMILES string representation of the molecule isCc1cc(O)c2cc(Br)ccc2n1 . Physical And Chemical Properties Analysis
“6-Bromo-3-chloro-4-hydroxy-2-methylquinoline” is a solid compound . Its molecular weight is 272.52 g/mol .Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline: is a valuable scaffold in drug discovery due to its heterocyclic structure, which is common in many pharmacologically active compounds. Its unique molecular framework allows for the synthesis of various derivatives with potential therapeutic effects .
Antimicrobial Agents
This compound has shown promise in the development of new antimicrobial agents. Modifications to its structure have led to analogs with significant antibacterial and antifungal activities, which are crucial in the fight against resistant strains of microorganisms .
Organic Synthesis
In synthetic organic chemistry, this quinoline derivative serves as a versatile intermediate. It can undergo various chemical reactions to produce complex molecules with diverse biological activities, making it an essential building block in organic synthesis .
Computational Chemistry
The molecular structure of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline can be modeled using computational tools to predict its reactivity and interaction with biological targets. This aids in the rational design of new compounds with desired properties .
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-3-chloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJPCOQHZHJLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)
